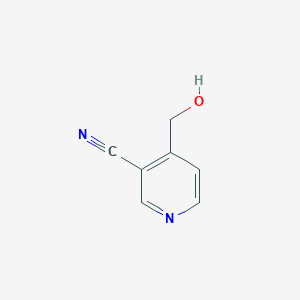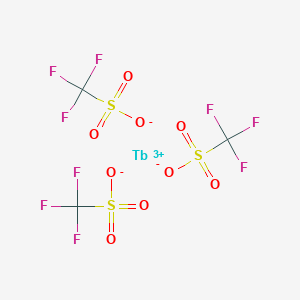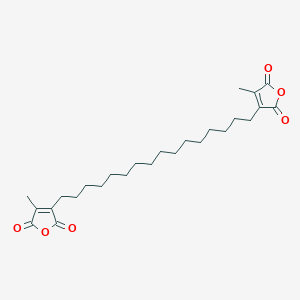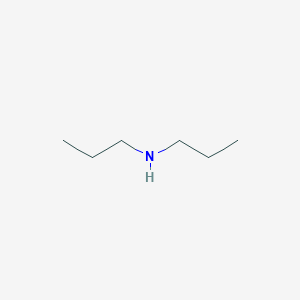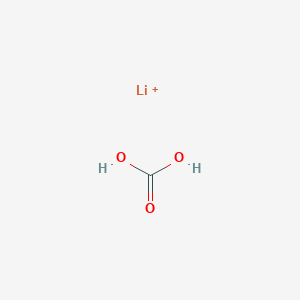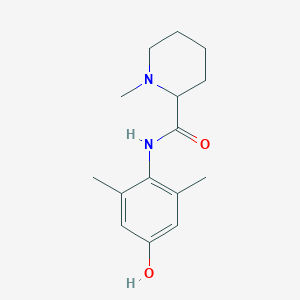![molecular formula C20H29Br2NO3 B117706 [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide CAS No. 150575-66-9](/img/structure/B117706.png)
[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide involves its interaction with the nicotinic acetylcholine receptor. This receptor is involved in various neurological processes, including learning, memory, and attention. By binding to this receptor, [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide can modulate its activity, leading to changes in these processes.
生化学的および生理学的効果
The biochemical and physiological effects of [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide are still being studied. However, it has been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. It has also been shown to have potential as a pain reliever and anesthetic.
実験室実験の利点と制限
One of the main advantages of [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide is its high affinity for the nicotinic acetylcholine receptor. This makes it a valuable tool for studying the role of this receptor in various neurological processes. However, its limitations include its potential toxicity and the need for careful handling.
将来の方向性
There are several future directions for research on [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential as a pain reliever and anesthetic. Further research is also needed to understand its mechanism of action and potential side effects. Overall, [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide has significant potential for a wide range of applications and is an exciting area of research in the scientific community.
合成法
The synthesis of [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide involves a multi-step process. The starting materials include 3-hydroxy-2-phenylpropanoic acid, 8-bromo-1-propanol, and 8-methyl-8-azabicyclo[3.2.1]octan-3-one. The reaction involves the esterification of 3-hydroxy-2-phenylpropanoic acid with 8-bromo-1-propanol, followed by the addition of 8-methyl-8-azabicyclo[3.2.1]octan-3-one. The final product is obtained by the addition of hydrobromic acid.
科学的研究の応用
[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of neuroscience. This compound has been shown to have a high affinity for the nicotinic acetylcholine receptor, which is involved in various neurological processes. It has also been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
特性
CAS番号 |
150575-66-9 |
|---|---|
製品名 |
[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
分子式 |
C20H29Br2NO3 |
分子量 |
491.3 g/mol |
IUPAC名 |
[8-(1-bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H29BrNO3.BrH/c1-14(12-21)22(2)16-8-9-17(22)11-18(10-16)25-20(24)19(13-23)15-6-4-3-5-7-15;/h3-7,14,16-19,23H,8-13H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
GFLTUTGGYNITGM-UHFFFAOYSA-M |
SMILES |
CC(CBr)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
正規SMILES |
CC(CBr)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



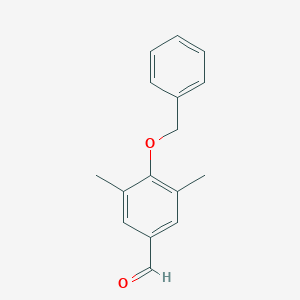
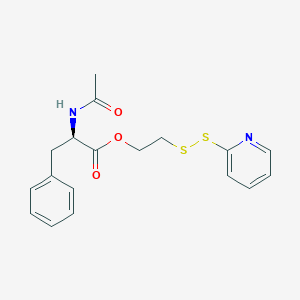
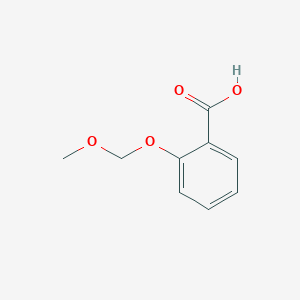

![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)

